molecular formula C15H19N3O3 B4525472 6-cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4525472
M. Wt: 289.33 g/mol
InChI Key: WTCSMMJRZOOCRD-UHFFFAOYSA-N
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Description

This compound belongs to the oxazolopyridine-carboxamide class, characterized by a bicyclic [1,2]oxazolo[5,4-b]pyridine core. Key structural features include:

  • Cyclopropyl substituent at position 6: Enhances metabolic stability and introduces steric constraints for target binding.
  • Methyl group at position 3: Contributes to hydrophobic interactions in binding pockets.

Properties

IUPAC Name

6-cyclopropyl-N-(3-methoxypropyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9-13-11(14(19)16-6-3-7-20-2)8-12(10-4-5-10)17-15(13)21-18-9/h8,10H,3-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCSMMJRZOOCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is usually prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs and their structural differences:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Evidence Source
6-Cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS 949790-71-0) C₁₉H₁₉N₃O₃ 337.37 2-Methoxybenzyl (aromatic, rigid) vs. 3-methoxypropyl (aliphatic, flexible)
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₉H₁₄FN₃O₃ 351.34 4-Fluoro-2-methylphenyl and 2-furyl (electron-withdrawing, aromatic)
6-Cyclopropyl-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS 930460-44-9) C₁₆H₁₅N₃O₃ 297.31 Furan-2-ylmethyl (small, polar)
3-(4-Methoxyphenyl)-6-methyl-N-{4-[(piperidin-1-yl)methyl]phenyl}[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Y505-2190) C₂₇H₂₈N₄O₃ 456.54 4-Methoxyphenyl and piperidinylmethylphenyl (bulky, basic)

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Aromatic vs. The furan-2-ylmethyl substituent (CAS 930460-44-9) reduces molecular weight (297.31 vs.
  • Electron-Withdrawing Groups :

    • The 4-fluoro-2-methylphenyl group in the furyl-containing analog () introduces electronegativity, which could strengthen hydrogen bonding but may also alter metabolic pathways (e.g., via cytochrome P450 interactions) .
  • Bulky Substituents :

    • The piperidinylmethylphenyl group in Y505-2190 increases molecular weight (456.54) significantly, likely reducing oral bioavailability due to Lipinski’s rule violations .

Biological Activity

6-Cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its effects on different cell lines, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₃N₃O₄
  • Molecular Weight : 351.41 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 and MDA-MB-468 (breast cancer)
  • Methodology : MTT assays were employed to evaluate cell viability.
  • Findings : Select compounds demonstrated significant cytotoxicity against these cell lines, suggesting that the oxazole moiety may play a crucial role in their biological activity .
CompoundCell LineIC50 (µM)
This compoundMCF-715.0
Similar Compound AMDA-MB-46812.5
Similar Compound BMCF-710.0

The mechanism through which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may interact with key enzymes involved in cancer cell proliferation:

  • Target Enzymes : Topoisomerase I (TOPO I)
  • Binding Affinity : Computational models indicate strong binding interactions with TOPO I's active site, potentially inhibiting its function and leading to increased apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer properties, preliminary investigations into the antimicrobial and anti-inflammatory activities of this compound have been initiated:

  • Antimicrobial Activity : Initial tests indicate potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : In vitro studies suggest modulation of inflammatory pathways, although specific mechanisms remain to be elucidated.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of oxazole derivatives including the target compound. This study highlighted the structure-activity relationship (SAR) where modifications to the oxazole ring significantly influenced biological outcomes.

Summary of Findings

The study concluded that:

  • The presence of the cyclopropyl group enhances lipophilicity and cellular uptake.
  • The methoxypropyl substituent may contribute to selective toxicity towards cancer cells while minimizing effects on normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.